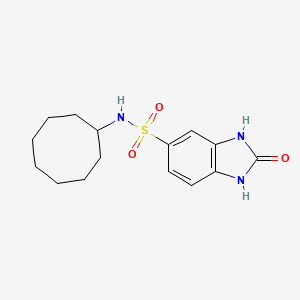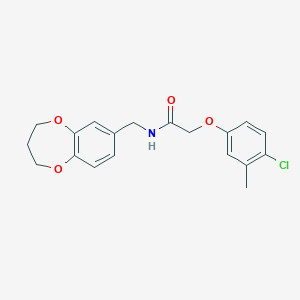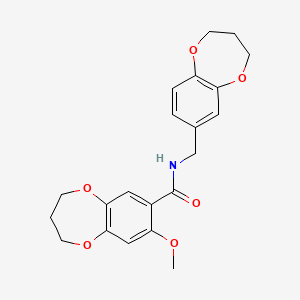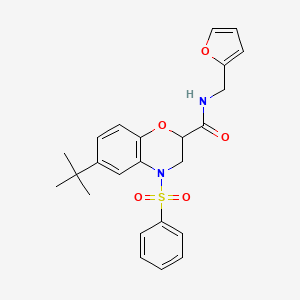
N-(2,5-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethoxyphenyl group, and a dihydrobenzoxazine ring.
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonic acid with thionyl chloride.
Preparation of the dimethoxyphenyl derivative: This involves the reaction of 2,5-dimethoxyphenylboronic acid with appropriate reagents to form the desired intermediate.
Cyclization to form the dihydrobenzoxazine ring: This step involves the cyclization of the intermediate with appropriate reagents under controlled conditions.
Final coupling reaction: The final step involves coupling the benzenesulfonyl chloride with the dihydrobenzoxazine intermediate to form the target compound
Chemical Reactions Analysis
4-(BENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, to form various derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines
Scientific Research Applications
4-(BENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-(BENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with similar compounds such as:
2,5-Dimethoxyphenylboronic acid: Used in similar synthetic routes and has comparable chemical properties.
2,5-Dimethoxybenzenesulfonyl chloride: Shares the benzenesulfonyl group and is used in similar chemical reactions.
2,5-Dimethoxy-4-iodoamphetamine: Although structurally different, it shares some biological activity and research applications
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C23H22N2O6S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O6S/c1-29-16-12-13-20(30-2)18(14-16)24-23(26)22-15-25(19-10-6-7-11-21(19)31-22)32(27,28)17-8-4-3-5-9-17/h3-14,22H,15H2,1-2H3,(H,24,26) |
InChI Key |
CRRFCLLUAFVHFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253511.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11253532.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B11253536.png)
![2-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B11253542.png)
![N-cyclohexyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B11253544.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11253548.png)


![prop-2-en-1-yl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate](/img/structure/B11253560.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B11253567.png)
![4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide](/img/structure/B11253572.png)
![2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11253580.png)


